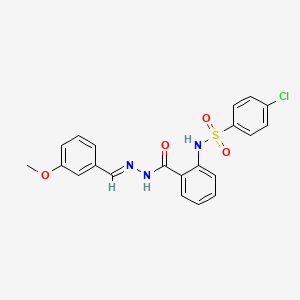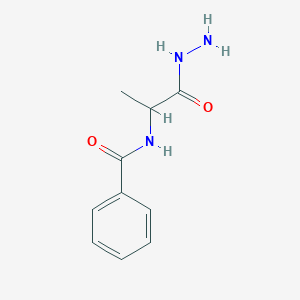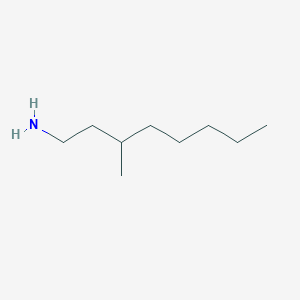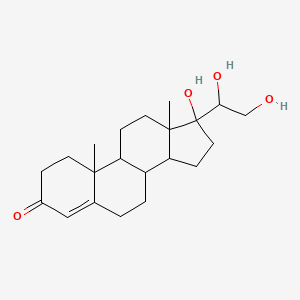
N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
Chemical Formula: CHBrClN
Molecular Weight: 475.86 g/mol
This compound combines a quinazoline core with a styryl group and an ethylpentane-diamine moiety. Its unique structure makes it intriguing for various applications.
準備方法
Synthetic Routes::
Condensation Reaction:
Industrial Production:
化学反応の分析
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form a quinazoline N-oxide.
Reduction: Reduction of the styryl group yields a saturated analog.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: The reduced form and substituted derivatives.
科学的研究の応用
Medicine: Compound X exhibits promising antitumor activity by inhibiting specific kinases involved in cell proliferation.
Chemistry: It serves as a versatile building block for designing novel quinazoline-based compounds.
Biology: Researchers explore its effects on cell signaling pathways and apoptosis.
Industry: Used in the synthesis of fluorescent dyes and imaging agents.
作用機序
- Compound X likely targets kinases or receptors involved in cancer cell growth.
- It modulates intracellular signaling cascades, leading to cell cycle arrest and apoptosis.
類似化合物との比較
Similar Compounds: 2-(4-bromostyryl)-5-chloronicotinic acid hydrochloride (a related styrylquinoline compound).
Uniqueness: Compound X’s combination of quinazoline, styryl, and diamine moieties sets it apart.
特性
分子式 |
C25H31BrCl2N4 |
|---|---|
分子量 |
538.3 g/mol |
IUPAC名 |
4-N-[2-[(E)-2-(4-bromophenyl)ethenyl]-7-chloroquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C25H30BrClN4.ClH/c1-4-31(5-2)16-6-7-18(3)28-25-22-14-13-21(27)17-23(22)29-24(30-25)15-10-19-8-11-20(26)12-9-19;/h8-15,17-18H,4-7,16H2,1-3H3,(H,28,29,30);1H/b15-10+; |
InChIキー |
LYDCXADWPOEZBZ-GYVLLFFHSA-N |
異性体SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=C(C=C3)Br.Cl |
正規SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=C(C=C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)






![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)
![2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)



